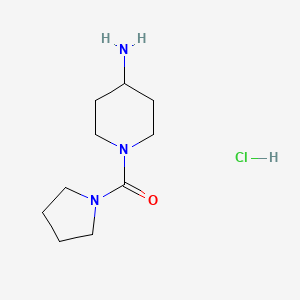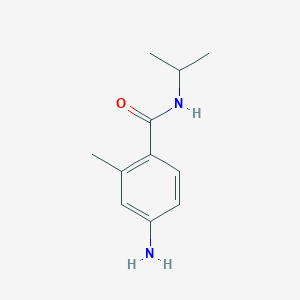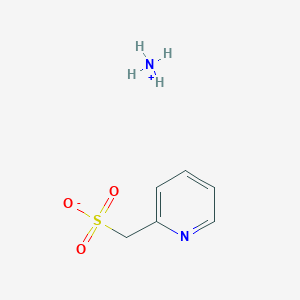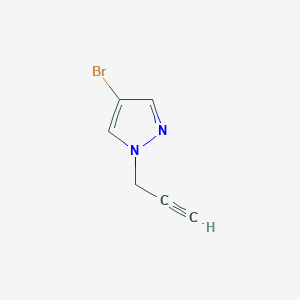
1-(4-Bromobenzyl)-1H-pyrazole
Descripción general
Descripción
1-(4-Bromobenzyl)-1H-pyrazole is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-(4-Bromobenzyl)-1H-pyrazole and its derivatives have been extensively studied for their synthesis and structural characteristics. For instance, a study by Yang et al. (2021) synthesized 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, highlighting the compound's pyrazole heterocycle and borate functional group. The compound was confirmed through FTIR, NMR spectroscopy, and MS, with its molecular structure analyzed using X-ray diffraction and density functional theory (DFT) (Yang et al., 2021).
Reactivity and Functionalization
The reactivity of pyrazole derivatives, including this compound, is a significant area of research. For example, Paulson et al. (2002) described the sequential functionalization of pyrazole 1-oxides through regioselective metalation, leading to the synthesis of various substituted pyrazoles (Paulson et al., 2002).
Supramolecular Chemistry
In the domain of supramolecular chemistry, Feng et al. (2018) synthesized pyrazole Schiff bases, including a derivative of this compound. These compounds were characterized by various spectroscopic methods and tested for antibacterial properties, demonstrating potential as antibacterial agents (Feng et al., 2018).
Catalysis in Organic Synthesis
The role of pyrazole derivatives in catalysis, particularly in cross-coupling reactions, is noteworthy. Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands for bis(pyrazolyl)palladium complexes. These complexes demonstrated significant catalytic activity in Suzuki–Miyaura cross-coupling reactions, highlighting the utility of pyrazole derivatives in organic synthesis (Ocansey et al., 2018).
Antioxidant and Biological Activities
Research into the biological activities of pyrazole derivatives has revealed diverse applications. Karrouchi et al. (2019) synthesized a series of 3,5-dimethyl-1H-pyrazole derivatives and evaluated their antioxidant activities. The study found significant radical scavenging capacities, indicating the potential of these compounds in pharmaceutical applications (Karrouchi et al., 2019).
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12-13/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKUEIBUDOSNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


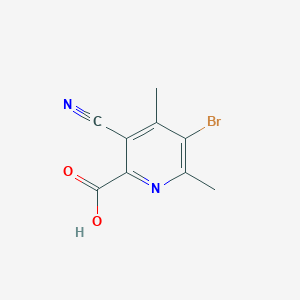
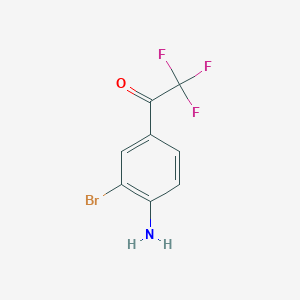
![Tert-butyl 2-oxo-1,4,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1522469.png)

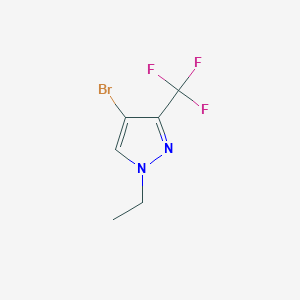

![2-Amino-5-(trifluoromethyl)-3-[2-(trimethylsilyl)-ethynyl]benzenecarbonitrile](/img/structure/B1522477.png)
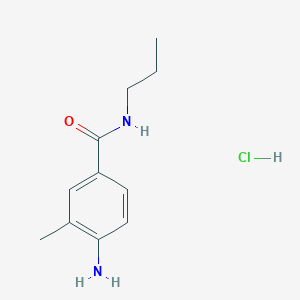
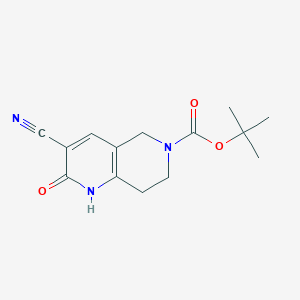
![Tert-butyl 3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B1522481.png)
